molecular formula C12H10N2O5 B2531245 Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate CAS No. 94110-86-8

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate

Cat. No.: B2531245
CAS No.: 94110-86-8
M. Wt: 262.221
InChI Key: ZTAWASGMGQOLHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a nitrating agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of quinoline-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.

    8-Nitroquinoline-3-carboxylic acid: Lacks the ethyl ester group.

    4-Oxo-3,4-dihydroquinoline-3-carboxylate: Lacks the nitro group.

Uniqueness

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZKFRDLBJHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl (2-nitroanilino)methylenemalonate (43 g) was added to refluxing diphenyl ether (600 ml). The mixture was stirred at reflux for 1.5 hours, then cooled to ambient temperature. Diethyl ether (600 ml) was added and the mixture filtered. The solid so obtained was washed with diethyl ether to give 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydroquinoline in 85% yield, mp 241-243° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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